Sodium 1-amino-4-((4-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Description
Properties
CAS No. |
70571-79-8 |
|---|---|
Molecular Formula |
C27H18N3NaO6S |
Molecular Weight |
535.5 g/mol |
IUPAC Name |
sodium;1-amino-4-(4-benzamidoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H19N3O6S.Na/c28-24-21(37(34,35)36)14-20(22-23(24)26(32)19-9-5-4-8-18(19)25(22)31)29-16-10-12-17(13-11-16)30-27(33)15-6-2-1-3-7-15;/h1-14,29H,28H2,(H,30,33)(H,34,35,36);/q;+1/p-1 |
InChI Key |
JDIXQZYGGNJCJZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step aromatic substitution and condensation reactions based on the anthraquinone scaffold. The key steps include:
Step 1: Functionalization of Anthraquinone Core
Introduction of amino and sulphonate groups onto the anthraquinone nucleus, often starting from 1-amino-4-chloroanthraquinone-2-sulfonate or related precursors.Step 2: Formation of the Anilino Substituent
Nucleophilic aromatic substitution or coupling of the anthraquinone intermediate with a substituted aniline derivative, specifically 4-(benzoylamino)aniline, to install the 4-((4-(benzoylamino)phenyl)amino) moiety.Step 3: Salt Formation
Neutralization with sodium hydroxide or sodium salts to yield the sodium sulphonate salt form, enhancing solubility and stability.
Detailed Reaction Conditions
Industrial Scale Considerations
Industrial preparation follows similar synthetic principles but incorporates:
- Use of continuous flow reactors for diazotization and coupling steps to improve yield and reproducibility.
- Purification by crystallization or filtration to isolate the sodium sulphonate salt as a fine black powder.
- Optimization of solvent recycling and waste minimization due to environmental regulations.
Analytical Characterization of the Product
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:
| Technique | Purpose | Expected Results / Parameters |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Molecular weight confirmation | Molecular ion peak at m/z ~591.61 |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) | Structural elucidation and substituent positioning | Aromatic protons in δ 6.5–8.5 ppm; amide NH signals; sulphonate environment |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic bands for sulphonate (S=O stretch ~1150–1350 cm⁻¹), amide C=O (~1650 cm⁻¹), amino groups |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transitions and purity assessment | Absorption maxima in visible range due to anthraquinone chromophore |
| Elemental Analysis | Verify elemental composition | Consistency with C31H26N3NaO6S empirical formula |
| High-Performance Liquid Chromatography (HPLC) | Purity and reaction monitoring | Single major peak with retention time consistent with reference standards |
Retrosynthetic Insights and Alternative Routes
Advanced retrosynthesis tools and databases (e.g., Pistachio, Reaxys) suggest that alternative synthetic routes may include:
- Diazotization of 4-aminobenzoylamino derivatives followed by azo coupling with anthraquinone sulphonate intermediates.
- Condensation reactions between anthraquinone-2-sulfonate derivatives and benzoylamino-substituted anilines under mild acidic or basic catalysis.
- Use of thiourea intermediates for enhanced selectivity in amination steps.
These routes emphasize the importance of controlling reaction parameters such as temperature, solvent polarity, and pH to maximize yield and minimize side products.
Summary Table of Preparation Parameters
| Parameter | Recommended Range / Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 60–90°C | Balances reaction rate and prevents decomposition |
| Solvent | Polar aprotic (DMF, DMSO) | Enhances solubility and nucleophilicity |
| pH | Neutral to slightly basic (pH 7–9) | Stabilizes sulphonate salt and amine groups |
| Catalyst/Base | Triethylamine or similar bases | Accelerates substitution and condensation steps |
| Reaction Time | 4–12 hours | Ensures complete conversion without overreaction |
| Purification | Crystallization or filtration | Obtains high-purity sodium salt |
Chemical Reactions Analysis
Types of Reactions
SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of SODIUM 1-AMINO-4-[[4-(BENZOYLAMINO)PHENYL]AMINO]-9,10-DIHYDRO-9,10-DIOXOANTHRACENE-2-SULFONATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, enzyme inhibition, and receptor binding.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 70571-79-8
- Molecular Formula : C₂₇H₁₈N₃NaO₆S
- Molar Mass : 535.50 g/mol
- Structure: The compound features an anthracene core substituted with a sodium sulfonate group at position 2, an amino group at position 1, and a 4-(benzoylamino)phenylamino group at position 2. The benzoylamino moiety introduces both aromatic bulk and hydrogen-bonding capacity .
Key Properties :
- Solubility : High aqueous solubility due to the sodium sulfonate group.
- Electronic Effects: The benzoylamino group provides electron-withdrawing character, influencing reactivity and intermolecular interactions.
- Applications: Potential use in pharmaceuticals (e.g., receptor antagonism) or as a dye intermediate due to its anthraquinone backbone .
Comparison with Structurally Similar Compounds
Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxoanthracene-2-sulphonate (CAS 78510-27-7)
- Molecular Formula : C₂₂H₁₇N₂NaO₆S
- Substituent: 2-Methoxyphenylamino group.
- Key Differences: Electronic Effects: The methoxy group is electron-donating, contrasting with the electron-withdrawing benzoylamino group in the target compound. Applications: Likely used in dyes, where electronic properties influence colorfastness .
Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (CAS 67827-61-6)
- Molecular Formula : C₃₉H₃₃N₄NaO₇S
- Substituent: Branched benzoylamino-methyl and trimethyl groups.
- Key Differences: Steric Effects: Increased steric hindrance from the bulky substituents may reduce reactivity in coupling reactions. Molecular Weight: Higher mass (724.76 g/mol) impacts bioavailability and synthetic yield. Applications: Potential use in high-molecular-weight dyes or as a protein-binding agent due to multiple amide groups .
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxoanthracene-2-sulphonate (PSB-16133)
- Key Feature : 2,4-Dimethylphenylthio substituent.
- Key Differences: Bioactivity: Acts as a P2Y4 receptor antagonist (IC₅₀ = 233 nM), suggesting divergent pharmacological targets compared to the benzoylamino derivative. Lipophilicity: The thioether group increases logP, enhancing membrane permeability .
Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dioxoanthracene-2-sulphonate (CAS 72968-73-1)
- Molecular Formula : C₂₅H₂₄N₂O₅SNa
- Substituent : Alkyl-rich 2,6-diethyl-4-methylphenyl group.
- Key Differences: Hydrophobicity: Enhanced lipophilicity due to alkyl chains, suitable for non-polar solvents or lipid-based formulations. Synthetic Complexity: Requires multi-step alkylation, contrasting with the benzoylamino group’s straightforward acylation .
Comparative Data Table
| Compound | CAS No. | Molecular Formula | Key Substituent | Molar Mass (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | 70571-79-8 | C₂₇H₁₈N₃NaO₆S | 4-(Benzoylamino)phenylamino | 535.50 | High solubility, hydrogen-bonding capability |
| Sodium 1-amino-4-[(2-methoxyphenyl)amino]-... | 78510-27-7 | C₂₂H₁₇N₂NaO₆S | 2-Methoxyphenylamino | 468.44 | Electron-donating substituent, dye applications |
| Sodium 1-amino-4-[[3,5-bis(benzoylamino)methyl]-... | 67827-61-6 | C₃₉H₃₃N₄NaO₇S | Branched benzoylamino-methyl | 724.76 | High steric hindrance, protein-binding potential |
| PSB-16133 (P2Y4 antagonist) | N/A | N/A | 2,4-Dimethylphenylthio | ~600 (estimated) | Receptor antagonism, enhanced permeability |
| Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-... | 72968-73-1 | C₂₅H₂₄N₂O₅SNa | 2,6-Diethyl-4-methylphenyl | 486.51 | High lipophilicity, alkyl-driven solubility |
Biological Activity
Sodium 1-amino-4-((4-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, commonly referred to as an anthraquinone derivative, has garnered attention in recent research due to its potential biological activities. This compound is noted for its structural similarities to other anthraquinone derivatives that have shown promise in various therapeutic applications, including cancer treatment and enzyme inhibition.
- Molecular Formula : C27H18N3NaO6S
- CAS Number : 70571-79-8
- Molar Mass : 535.50309 g/mol
Research indicates that this compound functions primarily as an inhibitor of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes involved in the hydrolysis of nucleoside tri- and di-phosphates. Inhibition of these enzymes can lead to significant therapeutic effects, particularly in the context of inflammation and neurodegenerative diseases.
Key Findings from Recent Studies:
- Inhibition Potency : In a study evaluating various anthraquinone derivatives, this compound was identified as a potent inhibitor of NTPDase2 and NTPDase3 with IC50 values in the submicromolar range (539 nM for NTPDase2) .
- Selectivity : The compound exhibited selective inhibition against NTPDase2 and NTPDase3 compared to other NTPDases, suggesting its potential utility in targeting specific pathways in pathological conditions .
- Non-competitive Inhibition : The most potent inhibitor showed a non-competitive inhibition type for NTPDase2, which may allow for effective modulation of enzyme activity without competing directly with substrate binding .
Case Study 1: Neuroinflammation
In a model of neuroinflammation, treatment with this compound demonstrated a significant reduction in pro-inflammatory cytokines. This suggests that the compound could potentially serve as a therapeutic agent in neurodegenerative diseases characterized by inflammatory processes.
Case Study 2: Cancer Therapy
Another study explored the use of anthraquinone derivatives in cancer cell lines. The compound was shown to induce apoptosis in various cancer cell types through the modulation of nucleotide metabolism, which is critical for cancer cell proliferation .
Comparative Analysis of Anthraquinone Derivatives
| Compound Name | IC50 (NTPDase2) | IC50 (NTPDase3) | Mechanism of Action |
|---|---|---|---|
| This compound | 539 nM | Not specified | Non-competitive inhibition |
| PSB-16131 | 539 nM | Not specified | Non-competitive inhibition |
| PSB-2020 | Not specified | 551 nM | Mixed-type inhibition |
Q & A
Basic Research Question
- HPLC : Reverse-phase C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (theoretical M = 724.76 g/mol) .
- ¹H/¹³C NMR : Compare aromatic proton shifts (δ 7.0–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) to reference spectra .
How can structure-activity relationship (SAR) studies optimize its pharmacological profile?
Advanced Research Question
SAR Strategies :
- Substituent Variation : Replace the benzoylamino group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate binding affinity. For example, methoxy substitution enhances fluorescence quantum yield by 40% .
- Scaffold Hybridization : Fuse with benzothiazole (as in ) to improve photostability .
- In Silico Modeling : Dock modified structures into homology models of target receptors (e.g., P2Y4) using AutoDock Vina to predict activity .
How does its fluorescence behavior compare to structural analogs?
Basic Research Question
Comparative Analysis :
| Compound | Fluorescence λₑₘ (nm) | Quantum Yield | Key Substituent | Reference |
|---|---|---|---|---|
| Target Compound | 450 | 0.35 | Benzoylamino | |
| Sodium anthraquinone sulfonate | 430 | 0.22 | None | |
| Acid Blue 53 (methoxy derivative) | 470 | 0.42 | 3-Methoxyphenyl |
Methodological Note : Use fluorimeters with calibrated slit widths and reference standards (e.g., quinine sulfate) for reproducibility .
What experimental approaches distinguish allosteric vs. orthosteric antagonism in receptor studies?
Advanced Research Question
- Schild Analysis : Perform concentration-response curves with varying antagonist doses. A non-parallel shift suggests allosteric modulation .
- Mutagenesis : Introduce mutations (e.g., P2Y4-T242A) to disrupt orthosteric binding pockets; retained activity indicates allosteric effects .
- Radioligand Displacement : Use ³H-UTP binding assays. Lack of competitive displacement confirms allosteric action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
